molecular formula C13H9BrN4 B11978056 1-(2-bromophenyl)-5-phenyl-1H-tetrazole

1-(2-bromophenyl)-5-phenyl-1H-tetrazole

Cat. No.: B11978056
M. Wt: 301.14 g/mol
InChI Key: OLSLPOZCZBKWDS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(2-bromophenyl)-5-phenyl-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzonitrile and phenylhydrazine.

    Formation of Hydrazone: Phenylhydrazine reacts with 2-bromobenzonitrile to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as sodium azide, to form the tetrazole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-phenyl-1H-tetrazole depends on its specific application:

Comparison with Similar Compounds

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical modifications and applications.

Biological Activity

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole is a member of the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are known for their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and antiparasitic agents. This article delves into the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the cycloaddition of nitriles and sodium azide under acidic conditions. Recent advancements have utilized various catalysts to enhance yield and reduce reaction times. For instance, the use of silica-supported sulfuric acid has been reported to yield high conversions in a one-pot synthesis method .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of tetrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant inhibitory effects against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.8 - 3.2
Escherichia coli0.4 - 25.6
Pseudomonas aeruginosa0.4 - 25.6

These results indicate that this compound may be more effective than traditional antibiotics like ciprofloxacin against specific strains .

Anticancer Activity

The anticancer properties of tetrazoles have also been investigated, with promising results for various cancer cell lines. For example, studies have indicated that derivatives similar to this compound can inhibit the growth of liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cells with IC50 values in the micromolar range . The mechanism appears to involve DNA binding and disruption of tubulin polymerization, which are critical pathways in cancer cell proliferation.

Antiparasitic Activity

Research on antiparasitic activity has shown that tetrazole derivatives can inhibit the growth of protozoan parasites such as Entamoeba histolytica. Compounds with structural similarities to this compound exhibited IC50 values indicating potent antiamoebic activity while maintaining low cytotoxicity towards mammalian cells .

Case Studies

Several case studies highlight the therapeutic potential of tetrazoles:

  • Antimicrobial Efficacy : A series of tetrazole compounds were synthesized and tested against clinical strains of bacteria. The compounds demonstrated superior activity compared to standard treatments, suggesting their viability as new antimicrobial agents .
  • Cancer Cell Line Studies : In a comparative study, various tetrazole derivatives were assessed for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the tetrazole structure significantly enhanced their anticancer properties .

Properties

Molecular Formula

C13H9BrN4

Molecular Weight

301.14 g/mol

IUPAC Name

1-(2-bromophenyl)-5-phenyltetrazole

InChI

InChI=1S/C13H9BrN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H

InChI Key

OLSLPOZCZBKWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3Br

Origin of Product

United States

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